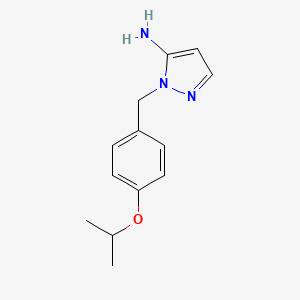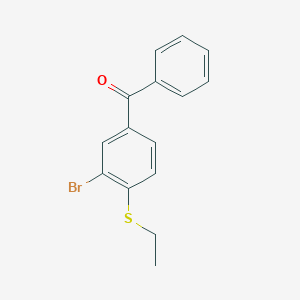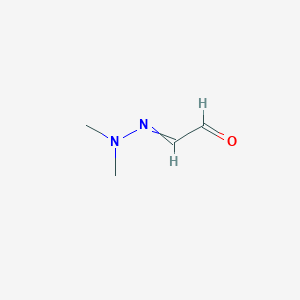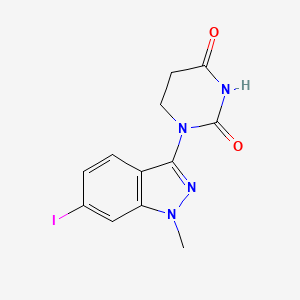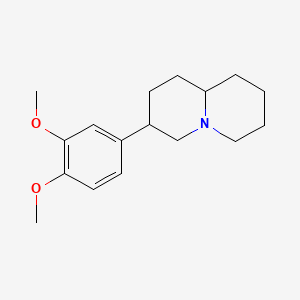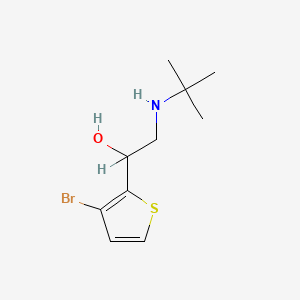
1-(3-Bromo-2-thienyl)-2-tert-butylaminoethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromo-2-thienyl)-2-tert-butylaminoethanol is a chemical compound that belongs to the class of thienyl derivatives. These compounds are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of a bromine atom on the thiophene ring and a tert-butylamino group on the ethanol backbone makes this compound unique and potentially useful in different chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-2-thienyl)-2-tert-butylaminoethanol typically involves the bromination of 3-thiophenemethanol followed by the introduction of the tert-butylamino group. One common method involves the use of bromine in the presence of a catalyst to achieve selective bromination at the 3-position of the thiophene ring. The resulting 3-bromo-2-thiophenemethanol is then reacted with tert-butylamine under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of less toxic reagents and solvents, can be employed to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Bromo-2-thienyl)-2-tert-butylaminoethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: The bromine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium thiolate or primary amines.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromo-2-thienyl)-2-tert-butylaminoethanol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule in drug discovery and development.
Medicine: It could be explored for its pharmacological properties, such as anti-inflammatory or antimicrobial activities.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 1-(3-Bromo-2-thienyl)-2-tert-butylaminoethanol depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of the bromine atom and the tert-butylamino group can influence the compound’s binding affinity and specificity towards these targets. Additionally, the thiophene ring can participate in π-π interactions and hydrogen bonding, further contributing to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-Bromo-2-thienyl)ethanone: This compound has a similar thiophene ring structure but lacks the tert-butylamino group.
2-Bromo-3-methoxythiophene: Another thiophene derivative with a bromine atom but different substituents.
1-(4-Bromothiophen-2-yl)-2-(pyrrolidin-1-yl)pentan-1-one: A related compound with a different substitution pattern on the thiophene ring.
Uniqueness
1-(3-Bromo-2-thienyl)-2-tert-butylaminoethanol is unique due to the presence of both the bromine atom and the tert-butylamino group, which can impart distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
62673-54-5 |
|---|---|
Molekularformel |
C10H16BrNOS |
Molekulargewicht |
278.21 g/mol |
IUPAC-Name |
1-(3-bromothiophen-2-yl)-2-(tert-butylamino)ethanol |
InChI |
InChI=1S/C10H16BrNOS/c1-10(2,3)12-6-8(13)9-7(11)4-5-14-9/h4-5,8,12-13H,6H2,1-3H3 |
InChI-Schlüssel |
AFDBSWDHUDGFNY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)NCC(C1=C(C=CS1)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


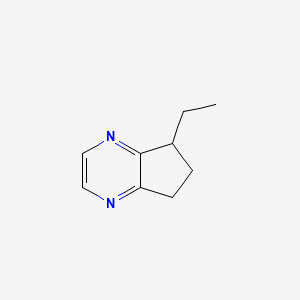
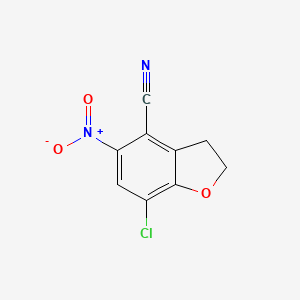
![1H-Benzofuro[2,3-f]indole-2,3-dione](/img/structure/B13940188.png)

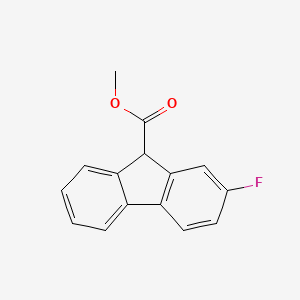
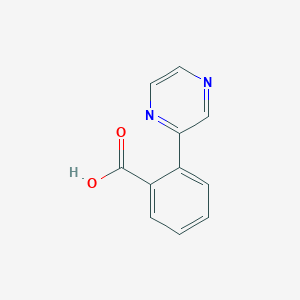
![1-(Oxazolo[4,5-b]pyridin-2-yl)-5-phenylpentan-1-one](/img/structure/B13940214.png)
